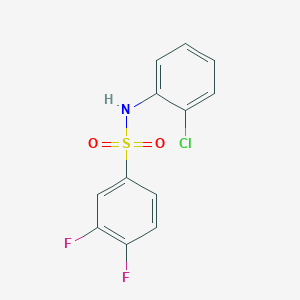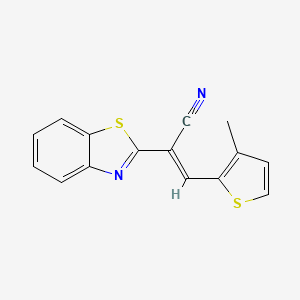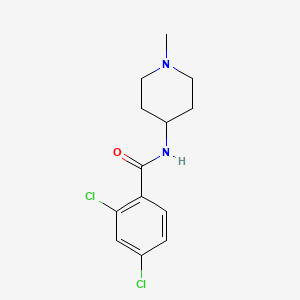
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as T0070907, is a synthetic compound that has gained attention for its potential therapeutic applications in cancer treatment. This compound belongs to the class of chemical compounds known as benzamides and is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide exerts its anti-tumor effects by inhibiting the activation of PPARγ. PPARγ activation has been shown to promote tumor growth by increasing glucose uptake and fatty acid synthesis. This compound inhibits the binding of PPARγ to its target genes, leading to decreased glucose uptake and fatty acid synthesis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast, prostate, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab and is commercially available. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also limitations to using this compound in lab experiments. It is a selective PPARγ antagonist and may have off-target effects on other receptors. Additionally, the optimal dosage and administration route for this compound in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further investigate its mechanism of action and identify potential off-target effects. Another direction is to optimize the dosage and administration route for this compound in humans. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. Finally, further research is needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and obesity, where PPARγ activation plays a role.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The synthesis starts with the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield N-(4-chloro-2-methylphenyl)-4-aminobenzamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-4-aminobenzamide with propargyl alcohol in the presence of potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, and its activation has been shown to have anti-tumor effects. This compound is a selective PPARγ antagonist and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQPBNLWSNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405500.png)
![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405539.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5405553.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5405592.png)
![N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
